N-Methyl-N-nitroso-4-(phenylazo)aniline

Description

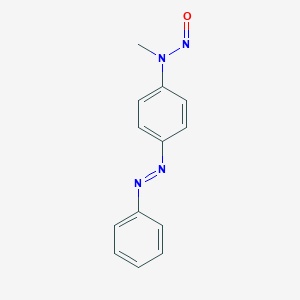

N-Methyl-N-nitroso-4-(phenylazo)aniline is a synthetic aromatic amine characterized by the presence of a phenylazo group (-N=N-C₆H₅) and a nitroso (-N=O) moiety attached to a methyl-substituted aniline backbone. The nitroso group is a critical functional group, as it is implicated in the formation of alkylating agents that react with DNA, initiating carcinogenesis . Regulatory bodies, including OSHA, have listed this compound among controlled carcinogens due to its structural similarity to other N-nitroso carcinogens .

Properties

CAS No. |

16339-01-8 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide |

InChI |

InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

YKCOXSGBLMSJLH-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |

Other CAS No. |

16339-01-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow)

- Molecular Formula : C₁₄H₁₅N₃

- Key Differences: Lacks the nitroso (-N=O) group, replaced by a dimethylamino (-N(CH₃)₂) group.

- Properties: Used historically as a dye (Solvent Yellow 2) . Classified as a mutagen but lacks the direct carcinogenic mechanism associated with nitroso compounds . Higher metabolic stability due to the absence of the reactive nitroso group.

N-Methyl-N,4-dinitrosoaniline (Elastopar)

- Molecular Formula : C₇H₇N₃O₂

- Key Differences : Contains two nitroso groups (-N=O) on the benzene ring and methylamine.

- Used industrially as a rubber accelerator but banned in many regions due to extreme toxicity .

| Property | This compound | N-Methyl-N,4-dinitrosoaniline |

|---|---|---|

| Reactivity | Moderate (single nitroso) | High (dual nitroso) |

| Industrial Use | Limited (research chemical) | Former rubber additive |

Fluoro-Substituted Analogs (e.g., 2-Fluoro-N,N-dimethyl-4-(phenylazo)aniline)

- Molecular Formula : C₁₄H₁₃FN₃

- Key Differences : Fluorine atom at the 2-position enhances electronic withdrawal, altering solubility and metabolic pathways.

- Retains azo dye properties but with improved stability in acidic conditions .

Mechanistic and Toxicological Insights

- Nitroso Compounds : Nitrosamines require metabolic activation (e.g., cytochrome P450 enzymes) to form alkylating agents, whereas nitrosoureas decompose spontaneously . This compound likely follows the nitrosamine pathway, requiring enzymatic activation.

- Azo Dyes : Compounds like Methyl Yellow are metabolized to aromatic amines, which can form DNA adducts independently of nitroso groups .

Q & A

Basic Research Questions

Q. What are the established synthesis and purification protocols for N-Methyl-N-nitroso-4-(phenylazo)aniline?

- Methodology : The compound is synthesized via diazotization of N-methyl-p-toluidine followed by coupling with nitroso derivatives. Purification typically involves recrystallization using ethanol or ethyl acetate to remove unreacted intermediates. Critical parameters include temperature control (<5°C during diazotization) and pH adjustment (neutral to slightly acidic) to stabilize the azo linkage .

- Key Data : Purity ≥98% (HPLC) is achievable with successive recrystallizations, as validated by melting point analysis (mp 157–161°C) .

Q. How is the structural integrity of this compound verified experimentally?

- Techniques :

- UV-Vis Spectroscopy : λmax at 420–450 nm in ethanol, confirming π→π* transitions in the azo group .

- NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 3.1–3.3 ppm .

- FT-IR : Peaks at 1600 cm<sup>-1</sup> (N=N stretch) and 1500 cm<sup>-1</sup> (C-N nitroso) .

Q. What is the mechanistic basis for its use as a pH indicator?

- Mechanism : The azo group undergoes protonation/deprotonation in acidic/basic media, altering conjugation length and shifting λmax. Transition range: pH 2.9 (red) to pH 4.0 (yellow) .

Advanced Research Questions

Q. How do environmental factors influence the biodegradation and persistence of this compound?

- Findings :

- Biodegradation : Trace levels remain after 7 days in wastewater cultures, with no detection post-subculturing, suggesting partial microbial degradation .

- Adsorption : Log Kow = 4.58 predicts high soil adsorption (Koc ≈ 7390), but cationic forms (pKa 3.226) may reduce mobility in acidic soils .

Q. How can contradictory data on its carcinogenicity and environmental persistence be reconciled?

- Analysis : While classified as a carcinogen (), its partial biodegradation in wastewater ( ) suggests context-dependent toxicity. Studies must differentiate between acute exposure (e.g., industrial settings) and chronic environmental release. Synergistic effects with co-pollutants (e.g., aromatic amines) may exacerbate risks .

Q. What advanced detection methods are available for trace quantification in environmental samples?

- Techniques :

- Fluorescence Sensing : Na-Ln coordination polymers (e.g., [Tb(ODA)3Na3]) enable turn-off detection with a limit of 14.59 ppb .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) achieves LOD = 0.1 ppm .

Q. What is its role in spin-crossover complexes, and how does structural modification affect magnetic properties?

- Application : In iron(II) complexes (e.g., PM-AzA ligands), the azo group stabilizes high-spin states at elevated temperatures. Substituents like nitroso groups modulate ligand field strength, altering transition temperatures .

Q. How can photocatalytic degradation be optimized for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.